Cas no 66493-53-6 (Benzenamine, N-(2-methoxyethyl)-4-nitro-)
66493-53-6 structure
Product Name:Benzenamine, N-(2-methoxyethyl)-4-nitro-
CAS No:66493-53-6
MF:C9H12N2O3
MW:196.203182220459
CID:1709996
Update Time:2024-08-31
Benzenamine, N-(2-methoxyethyl)-4-nitro- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(2-methoxyethyl)-4-nitro-
- (2-Methoxy-ethyl)-(4-nitro-phenyl)-amine
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- Inchi: 1S/C9H12N2O3/c1-14-7-6-10-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3
- InChI Key: MSWZIQWDSQOYCJ-UHFFFAOYSA-N
- SMILES: C1(NCCOC)=CC=C([N+]([O-])=O)C=C1
Computed Properties
- Exact Mass: 196.08486
Experimental Properties
- Density: 1.225±0.06 g/cm3(Predicted)
- Melting Point: 87.2-88.7 °C
- Boiling Point: 349.7±27.0 °C(Predicted)
- PSA: 64.4
- pka: 0.23±0.50(Predicted)
Benzenamine, N-(2-methoxyethyl)-4-nitro- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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